molecular formula C20H13F4N3O4S B2906266 2-[(5Z)-5-{[(4-FLUOROPHENYL)CARBAMOYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE CAS No. 867041-28-9

2-[(5Z)-5-{[(4-FLUOROPHENYL)CARBAMOYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE

Cat. No.: B2906266
CAS No.: 867041-28-9
M. Wt: 467.39
InChI Key: GUIGFEFPBKIFHI-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[(5Z)-5-{[(4-FLUOROPHENYL)CARBAMOYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazolidine ring, a trifluoromethyl group, and a fluorophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-{[(4-FLUOROPHENYL)CARBAMOYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multiple steps, including the formation of the thiazolidine ring and the introduction of the trifluoromethyl and fluorophenyl groups. Common reagents used in these reactions include thioamides, fluorobenzenes, and trifluoromethylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

The compound 2-[(5Z)-5-{[(4-FLUOROPHENYL)CARBAMOYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

The compound 2-[(5Z)-5-{[(4-FLUOROPHENYL)CARBAMOYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions due to its unique structure.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-{[(4-FLUOROPHENYL)CARBAMOYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[2,4-dioxo-3-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,3-thiazolidin-5-ylidene]-N-(4-chlorophenyl)ethanamide
  • (2Z)-2-[2,4-dioxo-3-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,3-thiazolidin-5-ylidene]-N-(4-bromophenyl)ethanamide

Uniqueness

The uniqueness of 2-[(5Z)-5-{[(4-FLUOROPHENYL)CARBAMOYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both trifluoromethyl and fluorophenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(5Z)-5-[2-(4-fluoroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F4N3O4S/c21-12-4-6-13(7-5-12)25-16(28)9-15-18(30)27(19(31)32-15)10-17(29)26-14-3-1-2-11(8-14)20(22,23)24/h1-9H,10H2,(H,25,28)(H,26,29)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIGFEFPBKIFHI-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CN2C(=O)C(=CC(=O)NC3=CC=C(C=C3)F)SC2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)CN2C(=O)/C(=C/C(=O)NC3=CC=C(C=C3)F)/SC2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F4N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.